N,N'-(3-Cyanoquinoline-2,4-diyl)diacetamide
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Overview
Description
N,N’-(3-Cyanoquinoline-2,4-diyl)diacetamide is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has a cyano group at the 3-position and diacetamide groups at the 2,4-positions of the quinoline ring, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(3-Cyanoquinoline-2,4-diyl)diacetamide typically involves the reaction of 3-cyanoquinoline derivatives with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable catalyst. The process involves the acylation of the amino groups at the 2,4-positions of the quinoline ring, resulting in the formation of diacetamide groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N,N’-(3-Cyanoquinoline-2,4-diyl)diacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
N,N’-(3-Cyanoquinoline-2,4-diyl)diacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of N,N’-(3-Cyanoquinoline-2,4-diyl)diacetamide involves its interaction with specific molecular targets. The cyano group and diacetamide groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects .
Properties
CAS No. |
141648-21-7 |
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Molecular Formula |
C14H12N4O2 |
Molecular Weight |
268.27 g/mol |
IUPAC Name |
N-(2-acetamido-3-cyanoquinolin-4-yl)acetamide |
InChI |
InChI=1S/C14H12N4O2/c1-8(19)16-13-10-5-3-4-6-12(10)18-14(11(13)7-15)17-9(2)20/h3-6H,1-2H3,(H2,16,17,18,19,20) |
InChI Key |
WAKUCHBBQLWQSS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C(=NC2=CC=CC=C21)NC(=O)C)C#N |
Origin of Product |
United States |
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